HIF1-IN-3

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

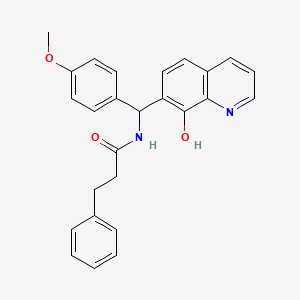

N-[(8-hydroxyquinolin-7-yl)-(4-methoxyphenyl)methyl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O3/c1-31-21-13-10-20(11-14-21)24(28-23(29)16-9-18-6-3-2-4-7-18)22-15-12-19-8-5-17-27-25(19)26(22)30/h2-8,10-15,17,24,30H,9,16H2,1H3,(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCCQJJHFAITGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC(=O)CCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of HIF-1 Inhibition in Cancer Therapeutics: A Technical Guide

Disclaimer: Initial literature searches did not yield specific information for a compound designated "HIF1-IN-3." Therefore, this guide provides a comprehensive overview of the established mechanisms of action for inhibiting the Hypoxia-Inducible Factor-1 (HIF-1) pathway in cancer cells, a critical therapeutic target in oncology. This document is intended for researchers, scientists, and drug development professionals.

Introduction to the HIF-1 Signaling Pathway in Cancer

Hypoxia, or low oxygen tension, is a hallmark of the tumor microenvironment and a critical driver of cancer progression, metastasis, and therapeutic resistance.[1][2] The cellular response to hypoxia is primarily orchestrated by the Hypoxia-Inducible Factor-1 (HIF-1), a master transcriptional regulator.[3][4] HIF-1 is a heterodimeric protein composed of an oxygen-sensitive alpha subunit (HIF-1α) and a constitutively expressed beta subunit (HIF-1β, also known as ARNT).[5][6]

Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain proteins (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, which in turn targets HIF-1α for ubiquitination and rapid proteasomal degradation.[6][7][8] In a hypoxic environment, the lack of oxygen as a substrate for PHDs results in the stabilization and accumulation of HIF-1α.[7] Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of a multitude of target genes.[9][10] This transcriptional activation promotes key aspects of the cancerous phenotype, including angiogenesis, metabolic reprogramming, cell survival, invasion, and metastasis.[2][3]

Mechanisms of Action of HIF-1 Inhibitors

HIF-1 inhibitors can be broadly categorized based on their point of intervention within the HIF-1 signaling cascade. The primary strategies for inhibiting HIF-1 function in cancer cells are:

-

Inhibition of HIF-1α Expression: Targeting the transcription and translation of HIF-1α mRNA.

-

Promotion of HIF-1α Degradation: Enhancing the natural process of HIF-1α breakdown, even under hypoxic conditions.

-

Inhibition of HIF-1α/HIF-1β Dimerization: Preventing the formation of the active HIF-1 heterodimer.

-

Inhibition of HIF-1 DNA Binding: Blocking the interaction of the HIF-1 complex with HREs in target gene promoters.

-

Inhibition of HIF-1 Transcriptional Activity: Interfering with the recruitment of co-activators necessary for gene transcription.

The following sections will delve into these mechanisms in greater detail.

Inhibition of HIF-1α Expression

This approach focuses on reducing the cellular levels of HIF-1α protein by targeting its synthesis.

-

Targeting Upstream Signaling Pathways: Several signaling pathways, including PI3K/Akt/mTOR and MAPK, can increase HIF-1α synthesis even in the absence of hypoxia.[11][12] Inhibitors of these pathways, therefore, indirectly reduce HIF-1α levels.

-

Antisense Oligonucleotides: Molecules like EZN-2968 are designed to bind to HIF-1α mRNA, leading to its degradation and preventing protein translation.[2]

Promotion of HIF-1α Degradation

This strategy aims to destabilize the HIF-1α protein, promoting its breakdown.

-

Activation of Prolyl Hydroxylases (PHDs): Certain compounds can enhance the activity of PHDs, leading to increased HIF-1α hydroxylation and subsequent degradation, even in low oxygen.

-

Disruption of Chaperone Proteins: HIF-1α stability is also dependent on chaperone proteins like HSP90. Inhibitors of HSP90 can lead to the misfolding and degradation of HIF-1α.

Inhibition of HIF-1α/HIF-1β Dimerization

The formation of the HIF-1α/HIF-1β heterodimer is essential for its function. Small molecules that interfere with this protein-protein interaction can effectively block HIF-1 activity. Acriflavine has been identified as an inhibitor that can disrupt this dimerization.[13]

Inhibition of HIF-1 DNA Binding

Preventing the HIF-1 complex from binding to HREs is another effective inhibitory strategy. Echinomycin, a cyclic peptide, is known to intercalate into DNA at HRE sites, thereby blocking HIF-1 binding.[14]

Inhibition of HIF-1 Transcriptional Activity

Even if the HIF-1 complex is formed and bound to DNA, it requires the recruitment of co-activators like p300/CBP to initiate transcription. Chetomin is a known inhibitor that disrupts the interaction between HIF-1α and p300/CBP.[13]

Downstream Effects of HIF-1 Inhibition in Cancer Cells

By inhibiting the HIF-1 pathway, a cascade of downstream effects can be observed in cancer cells, ultimately leading to anti-tumor activity.

Table 1: Key Downstream Effects of HIF-1 Inhibition

| Biological Process | Key HIF-1 Target Genes | Consequence of Inhibition |

| Angiogenesis | Vascular Endothelial Growth Factor (VEGF) | Decreased tumor vascularization and nutrient supply.[15] |

| Metabolic Reprogramming | Glucose Transporter 1 (GLUT1), Hexokinase 2 (HK2), Pyruvate Dehydrogenase Kinase 1 (PDK1) | Shift from glycolysis back to oxidative phosphorylation, leading to increased oxidative stress and reduced cell survival.[3][16] |

| Cell Survival & Proliferation | Insulin-like Growth Factor 2 (IGF2), Transforming Growth Factor-alpha (TGF-α) | Increased apoptosis and reduced proliferation of cancer cells.[17] |

| Invasion & Metastasis | Lysyl Oxidase (LOX), Matrix Metalloproteinases (MMPs) | Reduced breakdown of the extracellular matrix, leading to decreased invasion and metastasis.[4] |

| Drug Resistance | Multidrug Resistance 1 (MDR1) | Increased sensitivity of cancer cells to conventional chemotherapeutic agents. |

Experimental Protocols for Studying HIF-1 Inhibitors

The following are generalized protocols for key experiments used to elucidate the mechanism of action of HIF-1 inhibitors.

Western Blot for HIF-1α Protein Levels

Objective: To determine the effect of a test compound on the protein levels of HIF-1α in cancer cells under normoxic and hypoxic conditions.

Methodology:

-

Culture cancer cells to a desired confluency.

-

Treat cells with the test compound at various concentrations for a specified time under both normoxic (21% O2) and hypoxic (1% O2) conditions.

-

Lyse the cells and quantify the total protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for HIF-1α.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate and image the blot.

-

Normalize HIF-1α levels to a loading control (e.g., β-actin).

HRE-Luciferase Reporter Assay

Objective: To measure the effect of a test compound on the transcriptional activity of HIF-1.

Methodology:

-

Transfect cancer cells with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple HREs.

-

Treat the transfected cells with the test compound under normoxic and hypoxic conditions.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

A decrease in luciferase activity in the presence of the compound under hypoxic conditions indicates inhibition of HIF-1 transcriptional activity.

Quantitative Real-Time PCR (qRT-PCR) for HIF-1 Target Genes

Objective: To assess the effect of a test compound on the expression of HIF-1 downstream target genes.

Methodology:

-

Treat cancer cells with the test compound under hypoxic conditions.

-

Isolate total RNA from the cells.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qRT-PCR using primers specific for HIF-1 target genes (e.g., VEGF, GLUT1).

-

Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH).

Visualizing the HIF-1 Signaling Pathway and Inhibition

The following diagrams illustrate the core HIF-1 signaling pathway and the points of intervention for inhibitors.

Caption: The HIF-1 signaling pathway under normoxic and hypoxic conditions.

Caption: Key points of intervention for HIF-1 inhibitors.

Conclusion

The HIF-1 signaling pathway represents a pivotal and validated target in oncology. A thorough understanding of the diverse mechanisms by which HIF-1 can be inhibited is crucial for the rational design and development of novel anti-cancer therapeutics. The experimental approaches outlined in this guide provide a framework for characterizing the mechanism of action of new HIF-1 inhibitors, ultimately contributing to the advancement of more effective cancer treatments.

References

- 1. editverse.com [editverse.com]

- 2. mdpi.com [mdpi.com]

- 3. bmjoncology.bmj.com [bmjoncology.bmj.com]

- 4. HIF-1 at the crossroads of hypoxia, inflammation, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcriptional Regulation by Hypoxia Inducible Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hypoxia-inducible factor - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Hypoxia-inducible factor-1 (HIF-1) promotes its degradation by induction of HIF-α-prolyl-4-hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Defining the Role of Hypoxia-Inducible Factor 1 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Targeting Hypoxia-Inducible Factor-1 (HIF-1) in Cancer: Emerging Therapeutic Strategies and Pathway Regulation [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Targeting Hypoxia-Inducible Factor-1 (HIF-1) in Cancer: Emerging Therapeutic Strategies and Pathway Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Action Sites and Clinical Application of HIF-1α Inhibitors [mdpi.com]

- 15. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. HIF-1: upstream and downstream of cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hypoxia-Inducible Factor-1: A Novel Therapeutic Target for the Management of Cancer, Drug Resistance, and Cancer-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of KC7F2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of KC7F2, a potent and selective small molecule inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α). This document consolidates key findings on its mechanism of action, quantitative efficacy, and methodologies for its preclinical evaluation, aiming to support further research and drug development efforts targeting the HIF-1 pathway.

Core Mechanism of Action

KC7F2 selectively inhibits the synthesis of the HIF-1α protein without affecting its mRNA transcription or the stability of the protein itself.[1] The primary mechanism of action is believed to be the downregulation of HIF-1α protein translation. This is achieved through the reduction of phosphorylation of key proteins in the mTOR signaling pathway, namely the eukaryotic initiation factor 4E-binding protein 1 (4EBP1) and the p70 S6 kinase (p70S6K).[2][3] By inhibiting the mTOR pathway, KC7F2 effectively blocks the translation of HIF-1α mRNA, leading to a decrease in HIF-1α protein levels and subsequent inhibition of HIF-1 transcriptional activity, even under hypoxic conditions.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the biological activity of KC7F2 from various in vitro studies.

Table 1: In Vitro Potency of KC7F2

| Assay Type | Cell Line | Parameter | Value | Reference(s) |

| HIF-1 Pathway Inhibition | LN229-HRE-AP | IC50 | 20 µM | [2][3] |

| Cytotoxicity | MCF7, LNZ308, A549, U251MG, LN229 | IC50 | ~15–25 µM | [2][6] |

Table 2: Effects of KC7F2 on Cellular Processes

| Cell Line | Treatment Conditions | Observed Effect | Quantitative Change | Reference(s) |

| LN229 | 6 hours, hypoxia | Reduction of HIF-1α protein levels | Strong decrease at >20 µM | [7] |

| HUVEC | 24 hours | Non-cytotoxic concentration | 10 µM | [8] |

| HUVEC | - | Inhibition of VEGF-induced cell proliferation | Significant | [8] |

| LNZ308 | Hypoxia | Inhibition of HIF-1 target gene expression (CA IX, MMP2, Endothelin 1, Enolase 1) | Significant | [9] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of KC7F2 and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of KC7F2 in inhibiting HIF-1α protein synthesis.

Caption: General experimental workflow for evaluating the biological activity of KC7F2.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of KC7F2.

Cell Viability and Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This assay determines the effect of KC7F2 on cell viability and proliferation.

Materials:

-

96-well cell culture plates

-

Selected cancer cell lines (e.g., MCF7, LNZ308, A549, U251MG, LN229)

-

Complete culture medium

-

KC7F2 stock solution (in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 4 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of KC7F2 for 72 hours under normoxic (21% O₂) and hypoxic (1% O₂) conditions.

-

After incubation, gently fix the cells by adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with 1% acetic acid to remove excess TCA and unbound dye.

-

Air dry the plates completely.

-

Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Wash the plates again with 1% acetic acid to remove unbound SRB.

-

Air dry the plates.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Read the absorbance at 564 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.[6]

Western Blot Analysis for HIF-1α and Phosphorylated Proteins

This protocol is for detecting the levels of HIF-1α and phosphorylated 4EBP1 and p70S6K.

Materials:

-

Cell culture dishes

-

Hypoxia chamber (1% O₂)

-

KC7F2 stock solution (in DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-HIF-1α, anti-phospho-4EBP1, anti-4EBP1, anti-phospho-p70S6K, anti-p70S6K, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere.

-

Induce hypoxia for the specified duration (e.g., 6-24 hours).

-

Treat cells with the desired concentrations of KC7F2 during the hypoxic incubation.

-

Lyse the cells on ice with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.[4][7]

HIF-1 Reporter Gene Assay

This assay measures the transcriptional activity of HIF-1.

Materials:

-

Cell line stably transfected with a hypoxia-responsive element (HRE)-driven reporter gene (e.g., luciferase or alkaline phosphatase, such as LN229-HRE-AP)

-

96-well plates

-

KC7F2 stock solution (in DMSO)

-

Hypoxia-inducing agent (e.g., CoCl₂) or hypoxia chamber

-

Luciferase or alkaline phosphatase assay reagent

-

Luminometer or spectrophotometer

Procedure:

-

Seed the HRE-reporter cell line in a 96-well plate.

-

Treat the cells with various concentrations of KC7F2.

-

Induce HIF-1 activity by exposing the cells to hypoxia (1% O₂) or a chemical inducer like CoCl₂ for a specified time (e.g., 16-24 hours).

-

Lyse the cells according to the reporter assay kit manufacturer's instructions.

-

Add the appropriate substrate to the cell lysate.

-

Measure the luminescence or absorbance using a plate reader.

-

Normalize the reporter activity to cell viability if necessary and calculate the inhibition of HIF-1 transcriptional activity.[6][10]

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the effect of KC7F2 on the ability of endothelial cells to form capillary-like structures.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Matrigel or other basement membrane extract

-

96-well plates

-

KC7F2 stock solution (in DMSO)

-

VEGF (as a pro-angiogenic stimulus)

-

Inverted microscope with a camera

Procedure:

-

Thaw Matrigel on ice and coat the wells of a 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Harvest HUVECs and resuspend them in a basal medium containing VEGF and the desired concentrations of KC7F2.

-

Seed the HUVEC suspension onto the solidified Matrigel.

-

Incubate the plate at 37°C for 4-18 hours.

-

Observe and capture images of the tube formation using an inverted microscope.

-

Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software.[8]

In Vivo Studies

KC7F2 has been evaluated in animal models for its therapeutic potential. For instance, in a mouse model of oxygen-induced retinopathy, intraperitoneal administration of KC7F2 at a dose of 10 mg/kg/day demonstrated a significant reduction in pathological retinal neovascularization.[8] In vivo studies typically involve the formulation of KC7F2 in a suitable vehicle, such as a solution containing DMSO, PEG300, Tween-80, and saline, for administration.[2]

Conclusion

KC7F2 is a valuable tool for studying the roles of HIF-1α in various physiological and pathological processes. Its mechanism of action as a selective HIF-1α translation inhibitor, coupled with its demonstrated efficacy in vitro and in vivo, makes it a promising candidate for further investigation as a potential therapeutic agent, particularly in the context of cancer and other diseases where hypoxia plays a critical role. This guide provides a foundational understanding of KC7F2's biological activity and the experimental approaches to its study, serving as a resource for the scientific community.

References

- 1. ibidi.com [ibidi.com]

- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. promocell.com [promocell.com]

- 5. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 7. cellbiolabs.com [cellbiolabs.com]

- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. abcam.com [abcam.com]

- 10. canvaxbiotech.com [canvaxbiotech.com]

The Effect of HIF-1α Inhibitor PX-478 on HIF-1α Subunit Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hypoxia-inducible factor-1α (HIF-1α) is a critical regulator of cellular adaptation to low oxygen environments and a key therapeutic target in oncology. Its stability is tightly controlled, and its dysregulation is a hallmark of many cancers. This technical guide provides an in-depth overview of the pharmacological inhibitor PX-478 and its multifaceted effects on the stability of the HIF-1α subunit. While the initially requested information on "HIF1-IN-3" is not available in the public domain, this guide focuses on the well-characterized compound PX-478, offering valuable insights for researchers in the field. PX-478 has been shown to inhibit HIF-1α at multiple levels, including decreasing its mRNA levels, inhibiting its translation, and promoting its degradation. This document details the molecular mechanisms of PX-478, presents quantitative data on its efficacy, outlines relevant experimental protocols, and visualizes the signaling pathways involved.

Introduction to HIF-1α Regulation and PX-478

Under normoxic conditions, the HIF-1α subunit is continuously synthesized and rapidly degraded. This process is primarily mediated by prolyl hydroxylases (PHDs), which hydroxylate specific proline residues on HIF-1α. This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-1α for proteasomal degradation. In hypoxic conditions, the lack of oxygen inhibits PHD activity, leading to the stabilization and accumulation of HIF-1α. Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of numerous genes involved in angiogenesis, glucose metabolism, and cell survival, thereby promoting tumor progression.[1]

PX-478 (S-2-amino-3-[4'-N,N,-bis(chloroethyl)amino]phenyl propionic acid N-oxide dihydrochloride) is a potent and selective small-molecule inhibitor of HIF-1α.[2] It has demonstrated significant antitumor activity in a variety of preclinical cancer models and has undergone phase I clinical trials in patients with advanced solid tumors.[3][4] The inhibitory action of PX-478 on HIF-1α is notably independent of pVHL and p53 status, making it a promising therapeutic agent for a broad range of cancers.[3]

Mechanism of Action of PX-478 on HIF-1α Stability

PX-478 exerts its inhibitory effects on HIF-1α through a multi-pronged approach, affecting its transcription, translation, and post-translational stability.

-

Inhibition of HIF-1α Translation: The primary mechanism of PX-478 is the inhibition of HIF-1α protein synthesis.[3] It has been shown to suppress the translation of HIF-1α mRNA, a process that is often maintained or even enhanced in hypoxic tumor cells when global protein synthesis is reduced.[3]

-

Reduction of HIF-1α mRNA Levels: PX-478 has been observed to decrease the levels of HIF-1α mRNA in both normoxic and hypoxic conditions.[3]

-

Inhibition of Deubiquitination: To a lesser extent, PX-478 also inhibits the deubiquitination of HIF-1α, leading to an accumulation of polyubiquitinated HIF-1α, thereby marking it for proteasomal degradation.[5]

-

Downregulation of the PI3K/AKT/mTOR Pathway: Recent studies have shown that PX-478 can induce apoptosis in cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway, which is a known regulator of HIF-1α expression.[6]

Quantitative Data on PX-478 Efficacy

The following tables summarize the quantitative data on the inhibitory effects of PX-478 on HIF-1α and its downstream targets.

Table 1: IC50 Values of PX-478 for HIF-1α Protein Inhibition in Various Cancer Cell Lines under Hypoxia [3]

| Cell Line | Cancer Type | IC50 (µM) |

| PC-3 | Prostate Cancer | 3.9 ± 2.0 |

| MCF-7 | Breast Cancer | 4.0 ± 2.0 |

| HT-29 | Colon Cancer | 19.4 ± 5.0 |

| Panc-1 | Pancreatic Cancer | 10.1 ± 1.9 |

| BxPC-3 | Pancreatic Cancer | 15.3 ± 4.8 |

| RCC4 | Renal Carcinoma (pVHL-deficient) | 6.9 ± 1.9 |

| RCC4/VHL | Renal Carcinoma (pVHL-expressing) | 13.5 ± 1.3 |

Table 2: Dose-Dependent Inhibition of HIF-1α Protein Levels by PX-478 in HeLa and T cells under Hypoxia (24h treatment) [5]

| Cell Type | PX-478 Concentration (µM) | Relative HIF-1α Protein Level (Normalized to β-actin) |

| HeLa | 0 | 1.00 |

| 10 | ~0.60 | |

| 25 | ~0.30 | |

| 50 | ~0.15 | |

| T cells | 0 | 1.00 |

| 10 | ~0.75 | |

| 25 | ~0.40 | |

| 50 | ~0.20 |

Table 3: Effect of PX-478 on Downstream Targets of HIF-1α

| Downstream Target | Cell Line/Model | PX-478 Treatment | Effect | Reference |

| VEGF | HT-29 xenografts | 120 mg/kg i.p. | 38% decrease in tumor VEGF staining | [7] |

| Glut-1 | HT-29 xenografts | 120 mg/kg i.p. | 76% decrease in tumor Glut-1 staining | [7] |

| VEGF Secretion | HN5 and UMSCCa10 cells (hypoxia) | 25 µM | ~50% inhibition | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of PX-478 on HIF-1α stability.

Western Blot Analysis for HIF-1α Protein Levels

This protocol is designed to detect and quantify changes in HIF-1α protein levels in response to PX-478 treatment under hypoxic conditions.

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa, PC-3) in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of PX-478 for the desired time (e.g., 24 hours).

-

Induce hypoxia by placing the plates in a hypoxic chamber (1% O2, 5% CO2, 94% N2) for the last 4-6 hours of treatment. A normoxic control group should be maintained in a standard incubator.

-

-

Protein Extraction:

-

Quickly wash cells with ice-cold PBS.

-

Lyse cells directly on the plate with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.

-

Load equal amounts of protein (20-40 µg) per lane onto an 8% SDS-polyacrylamide gel.

-

Run the gel until adequate separation of proteins is achieved.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against HIF-1α (e.g., rabbit anti-HIF-1α) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip and re-probe the membrane for a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

-

HIF-1α Reporter Assay

This assay measures the transcriptional activity of HIF-1, which is dependent on the stability and nuclear translocation of HIF-1α.

-

Cell Transfection:

-

Seed cells in a 24-well plate.

-

Co-transfect the cells with a HIF-1 responsive reporter plasmid (containing a hypoxia response element, HRE, driving a luciferase gene) and a control plasmid (e.g., Renilla luciferase under a constitutive promoter for normalization) using a suitable transfection reagent.

-

-

Treatment and Hypoxia Induction:

-

After 24 hours of transfection, treat the cells with PX-478.

-

Induce hypoxia as described in the Western blot protocol.

-

-

Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

-

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This colorimetric assay assesses the effect of PX-478 on cell viability under hypoxic conditions.

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat with a range of PX-478 concentrations.

-

Incubate the plate in a hypoxic chamber for the desired duration (e.g., 72 hours).

-

-

Cell Fixation:

-

Fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

-

-

Staining:

-

Wash the plates five times with slow-running tap water and allow them to air dry.

-

Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

-

Washing and Solubilization:

-

Wash the plates four times with 1% acetic acid to remove unbound dye.

-

Air dry the plates completely.

-

Solubilize the protein-bound dye by adding 10 mM Tris base solution to each well.

-

-

Absorbance Measurement:

-

Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein, which reflects cell number.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by PX-478.

Caption: Canonical HIF-1α regulation and points of intervention by PX-478.

Caption: PX-478 inhibits the PI3K/Akt/mTOR pathway, leading to reduced HIF-1α expression and apoptosis.

Caption: A typical experimental workflow to assess the effect of PX-478 on HIF-1α.

Conclusion

PX-478 is a potent inhibitor of HIF-1α that acts through multiple mechanisms to reduce the stability and activity of this critical transcription factor. Its ability to suppress HIF-1α translation, decrease mRNA levels, and inhibit deubiquitination, independent of pVHL and p53 status, underscores its potential as a broad-spectrum anticancer agent. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the HIF-1α pathway with inhibitors like PX-478. The continued exploration of such compounds is crucial for the development of novel and effective cancer therapies.

References

- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | PX-478, an HIF-1α inhibitor, impairs mesoCAR T cell antitumor function in cervical cancer [frontiersin.org]

- 6. PX-478 induces apoptosis in acute myeloid leukemia under hypoxia by inhibiting the PI3K/AKT/mTOR pathway through downregulation of GBE1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PX-478, an inhibitor of hypoxia-inducible factor-1α, enhances radiosensitivity of prostate carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The selective hypoxia inducible factor-1 inhibitor PX-478 provides in vivo radiosensitization through tumor stromal effects - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Small Molecule HIF-1 Inhibitors in Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hypoxia-inducible factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen tension, a hallmark of the tumor microenvironment. Its activation triggers a cascade of events leading to the expression of numerous genes that promote tumor survival, metabolism, and, critically, angiogenesis—the formation of new blood vessels. This neovascularization is essential for tumor growth and metastasis. Consequently, the inhibition of the HIF-1 signaling pathway has emerged as a promising therapeutic strategy to abrogate tumor angiogenesis. While the specific compound "HIF1-IN-3" is not documented in publicly available scientific literature, this guide provides a comprehensive overview of the role of small molecule inhibitors of the HIF-1 pathway in suppressing angiogenesis, based on data from known inhibitors. We will delve into their mechanisms of action, present quantitative data on their efficacy, detail relevant experimental protocols, and visualize the intricate signaling pathways involved.

The HIF-1 Signaling Pathway in Angiogenesis

Under normoxic conditions, the HIF-1α subunit is continuously synthesized and rapidly degraded. Prolyl hydroxylases (PHDs) utilize oxygen to hydroxylate specific proline residues on HIF-1α, targeting it for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which leads to its proteasomal degradation.[1][2] In a hypoxic environment, the lack of oxygen inhibits PHD activity, allowing HIF-1α to stabilize, accumulate in the nucleus, and heterodimerize with the constitutively expressed HIF-1β subunit.[1][3] This active HIF-1 complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription.[3]

Key pro-angiogenic genes upregulated by HIF-1 include:

-

Vascular Endothelial Growth Factor (VEGF): A potent mitogen for endothelial cells that stimulates their proliferation, migration, and tube formation.[4][5]

-

Platelet-Derived Growth Factor (PDGF): Promotes the recruitment of pericytes and smooth muscle cells to stabilize newly formed vessels.[5]

-

Angiopoietins: Regulate vessel maturation and stability.[5]

-

Matrix Metalloproteinases (MMPs): Degrade the extracellular matrix, facilitating endothelial cell invasion and migration.[6][7]

The concerted action of these HIF-1 target genes orchestrates the complex process of angiogenesis, providing tumors with the necessary blood supply for their growth and dissemination.

Mechanisms of Action of Small Molecule HIF-1 Inhibitors

Small molecule inhibitors of the HIF-1 pathway employ a variety of mechanisms to disrupt its pro-angiogenic signaling. These can be broadly categorized as follows:

-

Inhibition of HIF-1α Synthesis: These compounds target upstream signaling pathways that regulate HIF-1α translation, such as the PI3K/Akt/mTOR and MAPK pathways.[8][9]

-

Inhibition of HIF-1α Stabilization: Some molecules promote the degradation of HIF-1α even under hypoxic conditions, often by interfering with chaperone proteins like HSP90 or by affecting the activity of deubiquitinating enzymes.[10]

-

Inhibition of HIF-1 Dimerization: These inhibitors prevent the formation of the active HIF-1α/HIF-1β heterodimer.[11]

-

Inhibition of HIF-1 DNA Binding: Certain compounds directly interfere with the ability of the HIF-1 complex to bind to HREs in the DNA.[12]

-

Inhibition of HIF-1 Transcriptional Activity: These molecules block the recruitment of co-activators, such as p300/CBP, which are necessary for initiating gene transcription.[12]

Quantitative Data on the Anti-Angiogenic Efficacy of HIF-1 Inhibitors

The anti-angiogenic effects of various small molecule HIF-1 inhibitors have been quantified in numerous preclinical studies. The following tables summarize representative data from the literature.

| Compound Class/Name | Target Cell Line(s) | Assay Type | IC50 / Effective Concentration | Effect on Angiogenesis | Reference(s) |

| Deguelin Analog (34f) | A549 (Human Lung Carcinoma) | HRE-Luciferase Reporter Assay | IC50: 100 nM | Inhibited in vitro tube formation and suppressed hypoxia-mediated retinal neovascularization. | [13][14] |

| Camptothecin Analogs | U251 (Human Glioma) | HRE-Luciferase Reporter Assay | ~0.1 µM | Inhibited hypoxic induction of VEGF mRNA and protein expression. | [4] |

| KC7F2 | LN229 (Human Glioma) | HRE-Luciferase Reporter Assay | ~10 µM | Inhibited HIF-mediated transcription and exhibited enhanced cytotoxicity under hypoxia. | [6][7] |

| Indolephenoxyacetamide (IPA) (8k) | DLA (Dalton's Lymphoma Ascites) | MTT Assay | IC50: ~5 µM | Showed angiopreventive activity through inhibition of HIF-1α and modulation of downstream genes like VEGF and MMPs. | [15] |

| Mycophenolate mofetil | HCT116 (Human Colon Cancer) | In vitro co-culture angiogenesis assay | IC50: < 1 µM | Completely blocked angiogenesis in the co-culture assay. | [8] |

| Trametinib | HCT116 (Human Colon Cancer) | In vitro co-culture angiogenesis assay | IC50: pM range | Potent inhibitor of angiogenesis. | [8] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of HIF-1 inhibitors. Below are protocols for key experiments frequently cited in the literature.

Cell-Based HRE-Luciferase Reporter Assay

Objective: To screen for and quantify the inhibitory activity of compounds on HIF-1 transcriptional activity.

Methodology:

-

Cell Line: A human cancer cell line (e.g., U251 glioma, A549 lung carcinoma, or HCT116 colon cancer) is stably transfected with a reporter plasmid containing multiple copies of a hypoxia-response element (HRE) driving the expression of a reporter gene, such as firefly luciferase.[4][14]

-

Cell Culture and Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then treated with various concentrations of the test compound or vehicle control.

-

Induction of Hypoxia: The cells are placed in a hypoxic chamber (e.g., 1% O2) for a specified period (typically 16-24 hours) to induce HIF-1 activity.

-

Luciferase Assay: After hypoxic incubation, the cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Luciferase activity is normalized to cell viability (e.g., using a parallel MTT assay) to exclude cytotoxic effects. The IC50 value (the concentration at which 50% of HIF-1 transcriptional activity is inhibited) is calculated from the dose-response curve.

In Vitro Endothelial Cell Tube Formation Assay

Objective: To assess the effect of HIF-1 inhibitors on the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Methodology:

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.

-

Preparation of Matrigel: Matrigel, a basement membrane extract, is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Cell Seeding and Treatment: HUVECs are seeded onto the Matrigel-coated wells. The cells are then treated with the test compound at various concentrations or with conditioned medium from cancer cells previously treated with the inhibitor under hypoxic conditions.

-

Incubation: The plate is incubated at 37°C for 4-18 hours.

-

Visualization and Quantification: The formation of tube-like structures is observed and photographed using an inverted microscope. The extent of tube formation can be quantified by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

Western Blot Analysis of HIF-1α and VEGF Expression

Objective: To determine the effect of inhibitors on the protein levels of HIF-1α and its downstream target, VEGF.

Methodology:

-

Cell Culture and Treatment: Cancer cells are treated with the test compound under normoxic or hypoxic conditions for a specified duration.

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for HIF-1α and VEGF. A loading control, such as β-actin or GAPDH, is also probed to ensure equal protein loading.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in HIF-1-mediated angiogenesis and the points of intervention for small molecule inhibitors.

Caption: The HIF-1 signaling pathway in response to hypoxia, leading to angiogenesis.

Caption: Points of intervention for small molecule inhibitors in the HIF-1 pathway.

Conclusion and Future Directions

The inhibition of the HIF-1 signaling pathway represents a compelling strategy for the development of novel anti-angiogenic therapies. The diverse mechanisms of action of small molecule inhibitors offer multiple avenues for therapeutic intervention. While significant progress has been made in identifying and characterizing these compounds in preclinical settings, further research is needed to optimize their pharmacological properties, assess their long-term efficacy and safety, and explore their potential in combination with other anti-cancer agents. The continued discovery of novel scaffolds and a deeper understanding of the intricate regulation of the HIF-1 pathway will undoubtedly pave the way for the next generation of anti-angiogenic drugs, offering new hope for patients with a wide range of solid tumors.

References

- 1. Hypoxia-inducible factor - Wikipedia [en.wikipedia.org]

- 2. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and functional analysis of hypoxia-inducible factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development [mdpi.com]

- 6. Identification of a novel small molecule HIF-1α translation inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of a novel small molecule HIF-1alpha translation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of approved and investigational drugs that inhibit hypoxia-inducible factor-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Overview of the Recent Development of Anticancer Agents Targeting the HIF-1 Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. Development of HIF-1 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel Hypoxia-Inducible Factor 1α (HIF-1α) Inhibitors for Angiogenesis-Related Ocular Diseases: Discovery of a Novel Scaffold via Ring-Truncation Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Targeting HIF-1α by newly synthesized Indolephenoxyacetamide (IPA) analogs to induce anti-angiogenesis-mediated solid tumor suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Impact of HIF-1 Inhibition on Tumor Metabolism: A Review of PX-478

Disclaimer: Initial searches for the compound "HIF1-IN-3" did not yield specific public data. Therefore, this technical guide utilizes the well-characterized, experimental Hypoxia-Inducible Factor-1α (HIF-1α) inhibitor, PX-478 , as a representative molecule to explore the impact of HIF-1α inhibition on tumor metabolism. The principles and methodologies described herein are broadly applicable to the study of other HIF-1α inhibitors.

Executive Summary

Tumor cells frequently exhibit a metabolic shift towards glycolysis, even in the presence of oxygen, a phenomenon known as the Warburg effect. This metabolic reprogramming is largely driven by the transcription factor Hypoxia-Inducible Factor-1 (HIF-1). The alpha subunit of HIF-1 (HIF-1α) is stabilized under hypoxic conditions, a common feature of the tumor microenvironment, and translocates to the nucleus to activate a plethora of genes involved in glycolysis, angiogenesis, and cell survival. Consequently, inhibiting HIF-1α presents a compelling therapeutic strategy to disrupt tumor metabolism and growth. This technical guide provides an in-depth analysis of the HIF-1α inhibitor PX-478, detailing its mechanism of action, its impact on tumor metabolism with supporting quantitative data, and the experimental protocols to evaluate such effects.

Introduction to HIF-1α and its Role in Tumor Metabolism

HIF-1 is a heterodimeric transcription factor composed of an oxygen-labile α-subunit and a constitutively expressed β-subunit (also known as ARNT). In normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. However, under hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to accumulate, dimerize with HIF-1β, and activate the transcription of target genes.

HIF-1α plays a central role in the metabolic adaptation of cancer cells by upregulating the expression of glucose transporters (e.g., GLUT1) and glycolytic enzymes (e.g., hexokinase 2, phosphofructokinase, and pyruvate kinase M2). This leads to an increased rate of glycolysis and lactate production. Furthermore, HIF-1α promotes the expression of pyruvate dehydrogenase kinase 1 (PDK1), which phosphorylates and inactivates pyruvate dehydrogenase (PDH), thereby shunting pyruvate away from the mitochondrial tricarboxylic acid (TCA) cycle and oxidative phosphorylation. This metabolic switch provides cancer cells with the necessary building blocks for rapid proliferation and helps to reduce the production of reactive oxygen species (ROS) from the electron transport chain.

PX-478: A Potent Inhibitor of HIF-1α

PX-478, with the chemical name S-2-amino-3-[4′-N,N,-bis(2-chloroethyl)amino]phenyl propionic acid N-oxide dihydrochloride, is a small molecule inhibitor of HIF-1α. Its mechanism of action is multifaceted, involving the inhibition of HIF-1α synthesis and the enhancement of its degradation.[1] Studies have shown that PX-478 can reduce HIF-1α protein levels in a variety of cancer cell lines, independent of their VHL or p53 status.[2]

Mechanism of Action of PX-478

The primary mechanisms through which PX-478 inhibits HIF-1α include:

-

Inhibition of HIF-1α Translation: PX-478 has been shown to suppress the translation of HIF-1α mRNA, a critical step in its expression.[1][2]

-

Reduction of HIF-1α mRNA Levels: The compound can also lead to a decrease in the steady-state levels of HIF-1α mRNA.[3]

-

Inhibition of Deubiquitination: PX-478 can inhibit the deubiquitination of HIF-1α, thereby promoting its degradation.[1]

This multi-pronged attack on HIF-1α expression makes PX-478 a potent tool for studying the downstream effects of HIF-1α inhibition.

Quantitative Impact of PX-478 on Tumor Cells

The inhibitory effects of PX-478 on HIF-1α and cancer cell viability have been quantified across various cancer cell lines.

Inhibition of HIF-1α Protein Levels

PX-478 effectively reduces both hypoxia-induced and constitutively expressed HIF-1α protein levels.

| Cell Line | Cancer Type | Condition | IC50 for HIF-1α Inhibition (µM) | Reference |

| PC-3 | Prostate Cancer | Hypoxia | 3.9 ± 2.0 | [2] |

| MCF-7 | Breast Cancer | Hypoxia | 4.0 ± 2.0 | [2] |

| HT-29 | Colon Cancer | Hypoxia | 19.4 ± 5.0 | [2] |

| Panc-1 | Pancreatic Cancer | Hypoxia | 10.1 ± 1.9 | [2] |

| BxPC-3 | Pancreatic Cancer | Hypoxia | 15.3 ± 4.8 | [2] |

| PC-3 | Prostate Cancer | Normoxia | 2.5 ± 1.2 | [2] |

| Panc-1 | Pancreatic Cancer | Normoxia | 3.2 ± 1.2 | [2] |

| RCC4 | Renal Cell Carcinoma | Hypoxia | 6.9 ± 1.9 | [2] |

| RCC4/VHL | Renal Cell Carcinoma | Hypoxia | 13.5 ± 1.3 | [2] |

| PC-3 | Prostate Cancer | Normoxia | 20-25 | [4] |

| DU 145 | Prostate Cancer | Normoxia | 40-50 | [4] |

Inhibition of Cancer Cell Viability

PX-478 demonstrates cytotoxic effects on cancer cells, with some studies showing enhanced toxicity under hypoxic conditions.

| Cell Line | Cancer Type | Condition | IC50 for Clonogenic Survival (µM) | Reference |

| PC-3 | Prostate Cancer | Normoxia | 17 | [4] |

| DU 145 | Prostate Cancer | Normoxia | 35 | [4] |

| PC-3 | Prostate Cancer | Hypoxia | 16 | [4] |

| DU 145 | Prostate Cancer | Hypoxia | 22 | [4] |

Impact on Tumor Metabolism

By inhibiting HIF-1α, PX-478 directly affects the metabolic phenotype of cancer cells.

| Cell Line | Cancer Type | Condition | Treatment | Metabolic Effect | Reference |

| HT-29 | Colon Cancer | Hypoxia | PX-478 (>20 µM) | Significantly decreased lactate production rate. | [5] |

| A549 | Lung Cancer | Hypoxia | PX-478 (various concentrations) | Inhibited hypoxia-induced activities of hexokinase, pyruvate kinase, and lactate dehydrogenase, and reduced lactate production. | [6] |

| HT-29 | Colon Cancer | In vivo | PX-478 | Suppressed the expression of glucose transporter-1 (GLUT-1). | [7][8] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in HIF-1α signaling and the experimental procedures to study its inhibition is crucial for a comprehensive understanding.

HIF-1α Signaling Pathway and Inhibition by PX-478

Caption: HIF-1α signaling under normoxia and hypoxia, and its inhibition by PX-478.

Experimental Workflow for Evaluating a HIF-1α Inhibitor

Caption: A typical experimental workflow for the preclinical evaluation of a HIF-1α inhibitor.

Detailed Experimental Protocols

Western Blot for HIF-1α Detection

This protocol is for the detection of HIF-1α protein levels in cancer cells treated with an inhibitor.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Hypoxia chamber or incubator with controlled O2 levels

-

HIF-1α inhibitor (e.g., PX-478)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer (with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against HIF-1α

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the HIF-1α inhibitor for the desired time (e.g., 16-24 hours).

-

For hypoxic conditions, place the plates in a hypoxia chamber (e.g., 1% O2) for the final hours of treatment. Include normoxic control plates.

-

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells once with ice-cold PBS.

-

Add ice-cold RIPA buffer to each plate and scrape the cells.

-

Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration for all samples.

-

Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

-

Lactate Production Assay

This assay measures the amount of lactate secreted by cancer cells into the culture medium, which is an indicator of glycolytic activity.

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

HIF-1α inhibitor (e.g., PX-478)

-

Lactate assay kit (colorimetric or fluorometric)

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed a known number of cells in a multi-well plate and allow them to adhere.

-

Treat the cells with the HIF-1α inhibitor under normoxic and hypoxic conditions as described previously.

-

-

Sample Collection:

-

At the end of the treatment period, collect the cell culture medium from each well.

-

Centrifuge the medium to pellet any detached cells and collect the supernatant.

-

-

Lactate Measurement:

-

Perform the lactate assay on the collected medium according to the manufacturer's protocol. This typically involves mixing the medium with a reaction mixture that generates a colored or fluorescent product in the presence of lactate.

-

Measure the absorbance or fluorescence using a microplate reader.

-

-

Data Normalization:

-

In a parallel plate, determine the cell number or total protein content in each well to normalize the lactate production values.

-

Express the results as lactate concentration per cell or per microgram of protein.

-

Conclusion

The inhibition of HIF-1α represents a promising strategy for targeting the metabolic vulnerabilities of cancer. As demonstrated with the representative inhibitor PX-478, targeting HIF-1α can effectively reduce the expression of key glycolytic genes, decrease lactate production, and inhibit cancer cell proliferation. The in-depth technical guide provided here, including quantitative data, signaling pathway diagrams, and detailed experimental protocols, serves as a valuable resource for researchers and drug development professionals working to advance our understanding and therapeutic targeting of tumor metabolism. Further investigation into the intricate metabolic consequences of HIF-1α inhibition will undoubtedly pave the way for novel and effective cancer therapies.

References

- 1. Molecular mechanisms for the activity of PX-478, an antitumor inhibitor of the hypoxia-inducible factor-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Inhibition of HIF-1α by PX-478 suppresses tumor growth of esophageal squamous cell cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PX-478, an inhibitor of hypoxia-inducible factor-1α, enhances radiosensitivity of prostate carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

Understanding the Downstream Targets of HIF-1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

HIF-1 is a master transcriptional regulator of the cellular response to hypoxia and plays a critical role in tumor progression, angiogenesis, and metabolic reprogramming.[1][2] Its activity is tightly controlled by oxygen levels. In normoxic conditions, the HIF-1α subunit is hydroxylated by prolyl hydroxylase domain enzymes (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[3][4] Under hypoxic conditions, this degradation is inhibited, allowing HIF-1α to accumulate, translocate to the nucleus, dimerize with HIF-1β (also known as ARNT), and bind to hypoxia-responsive elements (HREs) in the promoter regions of its target genes.[3][5] Inhibition of HIF-1α, therefore, has pleiotropic effects on various cellular processes.

Core Cellular Processes Regulated by HIF-1

HIF-1 orchestrates a wide range of cellular functions to adapt to low oxygen conditions. The primary downstream pathways affected by HIF-1 inhibition include:

-

Angiogenesis: HIF-1 is a potent inducer of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and survival.[6][7] Key pro-angiogenic factors are direct targets of HIF-1.

-

Glycolysis and Glucose Metabolism: HIF-1 mediates the metabolic shift from oxidative phosphorylation to anaerobic glycolysis, a phenomenon known as the Warburg effect, which allows cancer cells to produce ATP in an oxygen-independent manner.[8][9]

-

Cell Survival and Apoptosis: HIF-1 promotes cell survival under hypoxic stress by upregulating genes involved in autophagy and inhibiting apoptosis.[10]

-

Metastasis and Invasion: HIF-1 activation is associated with increased tumor cell motility, invasion, and metastasis through the regulation of genes involved in epithelial-mesenchymal transition (EMT) and extracellular matrix remodeling.[5][11]

-

Immune Evasion: HIF-1 can modulate the tumor microenvironment to suppress the adaptive immune system.[12]

Quantitative Data on HIF-1 Target Gene Regulation

The following tables summarize the quantitative changes in the expression of key HIF-1 target genes in response to hypoxia or modulation of HIF-1 activity. This data is compiled from various studies and illustrates the magnitude of HIF-1-dependent gene regulation.

Table 1: HIF-1-Mediated Upregulation of Angiogenesis-Related Genes

| Gene | Function | Cell Type | Fold Induction (Hypoxia vs. Normoxia) | Reference |

| VEGFA | Vascular endothelial growth factor A, promotes angiogenesis | HCT116 | ~3-fold (mRNA) | [13] |

| ANGPTL4 | Angiopoietin-like 4, regulates vascular permeability | Various | Variable | [14] |

| PDGFB | Platelet-derived growth factor B, recruits pericytes | Various | Not specified | [7] |

Table 2: HIF-1-Mediated Upregulation of Glycolysis-Related Genes

| Gene | Function | Cell Type | Fold Induction (Hypoxia vs. Normoxia) | Reference |

| GLUT1 | Glucose transporter 1 | Various | Variable | [15] |

| PDK1 | Pyruvate dehydrogenase kinase 1, inhibits TCA cycle | B cell line | >4-fold (mRNA) | [13] |

| LDHA | Lactate dehydrogenase A, converts pyruvate to lactate | Various | Not specified | [16] |

| ENO1 | Enolase 1, glycolytic enzyme | Various | Responded in all studied cell types | [13] |

Table 3: HIF-1-Mediated Regulation of Other Key Target Genes

| Gene | Function | Cell Type | Fold Induction/Repression | Reference |

| ANKRD37 | Ankyrin Repeat Domain 37, novel HIF-1 target | HCT116 | ~3-fold higher than VEGFA induction | [13] |

| BNIP3 | BCL2/adenovirus E1B 19kDa interacting protein 3, autophagy | Various | Responded in all studied cell types | [13] |

| TWIST | Transcription factor, promotes EMT | Various | Not specified | [5] |

| TET3 | Ten-eleven translocation 3, epigenetic modifier | Human CD34+ HSPCs | Upregulated in hypoxia | [17] |

Signaling Pathways and Experimental Workflows

Visual representations of the HIF-1 signaling pathway and a typical experimental workflow for identifying the downstream targets of a HIF-1 inhibitor are provided below.

Caption: HIF-1 signaling under normoxic vs. hypoxic conditions.

Caption: Experimental workflow for target identification.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. Below are summaries of key experimental protocols used to identify and validate HIF-1 downstream targets.

Cell Culture and Hypoxia Induction

-

Cell Lines: Human cancer cell lines, such as HCT116 (colon cancer), are commonly used.[18][19]

-

Culture Conditions: Cells are typically cultured in standard media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Hypoxia Induction: To induce HIF-1α stabilization, cells are placed in a hypoxic chamber with a controlled atmosphere, typically 1% O₂, 5% CO₂, and balanced N₂ for a specified duration (e.g., 4-24 hours).[13] As a positive control for HIF-1α induction without hypoxia, cells can be treated with hypoxia mimetics like cobalt chloride (CoCl₂) or dimethyloxalylglycine (DMOG).[20]

RNA Interference (siRNA) Screening

-

Objective: To identify genes whose silencing affects HIF-1 activity.

-

Methodology:

-

A library of siRNAs targeting a range of "druggable" genes is used.[18][19]

-

Cells, often engineered with a reporter system like HIF-1α-NanoLuc, are reverse-transfected with individual siRNAs in multi-well plates.[19]

-

After a period of incubation to allow for gene knockdown, the cells are subjected to hypoxic conditions.

-

The reporter activity (e.g., luminescence) is measured to quantify the effect of each siRNA on HIF-1α levels or activity.[19]

-

Hits are identified as siRNAs that significantly alter the reporter signal compared to a non-targeting control.[19]

-

Quantitative Real-Time PCR (qPCR)

-

Objective: To measure the mRNA expression levels of putative HIF-1 target genes.

-

Methodology:

-

Total RNA is extracted from cells treated with or without a HIF-1 inhibitor under normoxic and hypoxic conditions.

-

RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR is performed using primers specific for the target genes and a reference gene (e.g., 18S rRNA) for normalization.[13]

-

The relative expression of the target gene is calculated using the ΔΔCt method.

-

Western Blotting

-

Objective: To detect and quantify the protein levels of HIF-1α and its downstream targets.

-

Methodology:

-

Cells are lysed, and total protein is extracted.

-

Protein concentration is determined using a standard assay (e.g., BCA).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with a primary antibody specific to the protein of interest (e.g., anti-HIF-1α).

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

-

The signal is visualized using a chemiluminescent substrate and quantified by densitometry. A loading control (e.g., β-actin) is used for normalization.

-

Chromatin Immunoprecipitation (ChIP)

-

Objective: To determine if HIF-1α directly binds to the promoter region of a putative target gene.

-

Methodology:

-

Cells are treated to cross-link proteins to DNA (e.g., with formaldehyde).

-

The chromatin is sheared into small fragments by sonication or enzymatic digestion.

-

An antibody specific to HIF-1α is used to immunoprecipitate the HIF-1α-DNA complexes.[21]

-

The cross-links are reversed, and the DNA is purified.

-

qPCR is performed using primers that flank the putative HRE in the promoter of the target gene.[21]

-

Enrichment of the target DNA sequence in the immunoprecipitated sample compared to a negative control (e.g., IgG immunoprecipitation) indicates direct binding.

-

Reporter Gene Assays

-

Objective: To measure the transcriptional activity of HIF-1.

-

Methodology:

-

Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter containing multiple HREs.

-

The cells are then treated with the HIF-1 inhibitor and exposed to hypoxia.

-

The activity of the reporter enzyme is measured (e.g., by luminescence). A decrease in reporter activity in the presence of the inhibitor indicates a reduction in HIF-1 transcriptional activity.[22]

-

This guide provides a foundational understanding of the downstream consequences of HIF-1 inhibition. Researchers investigating novel HIF-1 inhibitors can utilize this information and the described experimental approaches to elucidate the specific mechanisms and therapeutic potential of their compounds.

References

- 1. bmjoncology.bmj.com [bmjoncology.bmj.com]

- 2. hif-1-in-cancer-therapy-two-decade-long-story-of-a-transcription-factor - Ask this paper | Bohrium [bohrium.com]

- 3. Hypoxia-inducible factor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Targeted genes and interacting proteins of hypoxia inducible factor-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hypoxia-inducible factor-1 in tumour angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Hypoxia-Inducible Factor as an Angiogenic Master Switch [frontiersin.org]

- 8. The transcription factor HIF-1α plays a critical role in the growth factor-dependent regulation of both aerobic and anaerobic glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic Targeting Hypoxia-Inducible Factor (HIF-1) in Cancer: Cutting Gordian Knot of Cancer Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hypoxia-Inducible Factor-1: A Novel Therapeutic Target for the Management of Cancer, Drug Resistance, and Cancer-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Therapeutic Targeting Hypoxia-Inducible Factor (HIF-1) in Cancer: Cutting Gordian Knot of Cancer Cell Metabolism [frontiersin.org]

- 12. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]

- 13. An integrative genomics approach identifies Hypoxia Inducible Factor-1 (HIF-1)-target genes that form the core response to hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. researchgate.net [researchgate.net]

- 17. HIF-1 directly induces TET3 expression to enhance 5-hmC density and induce erythroid gene expression in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. oncotarget.com [oncotarget.com]

- 19. Identification of approved and investigational drugs that inhibit hypoxia-inducible factor-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The HIF-1/glial TIM-3 axis controls inflammation-associated brain damage under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Regulatory mechanisms of hypoxia‐inducible factor 1 activity: Two decades of knowledge - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to HIF1-IN-3: A Chemical Probe for Hypoxia Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hypoxia, a condition of low oxygen availability, is a hallmark of various physiological and pathological processes, including embryonic development, ischemic diseases, and cancer. The cellular response to hypoxia is primarily orchestrated by the Hypoxia-Inducible Factor 1 (HIF-1), a master transcriptional regulator. The critical role of HIF-1 in disease progression has made it a compelling target for therapeutic intervention and a subject of intense research. Chemical probes that can modulate HIF-1 activity are invaluable tools for dissecting its complex signaling network and for validating it as a drug target. This technical guide provides a comprehensive overview of HIF1-IN-3 , a small molecule inhibitor of the HIF-1 pathway, intended for use in hypoxia research. While detailed information on this compound is limited in publicly available literature, this guide consolidates the existing data and provides a framework for its application as a chemical probe.

Introduction to the HIF-1 Signaling Pathway

The HIF-1 transcription factor is a heterodimer composed of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β, also known as ARNT). The stability and activity of HIF-1 are tightly regulated by cellular oxygen levels.

Under normoxic (normal oxygen) conditions:

-

HIF-1α is hydroxylated on specific proline residues by prolyl hydroxylase domain enzymes (PHDs).

-

This hydroxylation event is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-1α for ubiquitination and subsequent proteasomal degradation.

-

As a result, HIF-1α protein levels are kept extremely low, and HIF-1 transcriptional activity is suppressed.

Under hypoxic (low oxygen) conditions:

-

The activity of PHDs, which require oxygen as a co-substrate, is inhibited.

-

HIF-1α is no longer hydroxylated and escapes degradation, leading to its stabilization and accumulation in the cytoplasm.

-

Stabilized HIF-1α translocates to the nucleus and dimerizes with HIF-1β.

-

The HIF-1 heterodimer then binds to Hypoxia Response Elements (HREs) in the promoter regions of its target genes, recruiting co-activators such as p300/CBP to initiate transcription.

HIF-1 target genes are involved in a wide array of cellular processes that promote adaptation and survival under hypoxic conditions, including angiogenesis, glucose metabolism, cell proliferation, and apoptosis.

Preliminary In Vitro Studies on HIF1-IN-3: An Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia-inducible factor 1 (HIF-1) is a critical transcription factor in cellular responses to low oxygen conditions (hypoxia). It is a heterodimeric protein composed of an oxygen-sensitive alpha subunit (HIF-1α) and a constitutively expressed beta subunit (HIF-1β). In many cancers, the HIF-1 signaling pathway is upregulated, promoting tumor growth, angiogenesis, and metastasis. Consequently, inhibitors of the HIF-1 pathway are of significant interest in oncology drug discovery. HIF1-IN-3 is a compound identified as an inhibitor of HIF-1. This document provides a summary of the available preliminary in vitro data for this compound.

Quantitative Data

Based on available information from chemical suppliers, this compound has been characterized as a potent inhibitor of HIF-1. The key quantitative measure of its activity is its half-maximal effective concentration (EC50).

| Compound | Target | Activity | Reported Value | Source |

| This compound | HIF-1 | EC50 | 0.9 µM | [1][2][3] |

Note: The specific assay conditions under which this EC50 value was determined are not publicly available.

Experimental Protocols

Despite a comprehensive search for primary literature, including research articles and patents, using the compound's name, chemical name (Benzenepropanamide, N-[(8-hydroxy-7-quinolinyl)(4-methoxyphenyl)methyl]-), and CAS number (333314-79-7), no detailed experimental protocols for the in vitro characterization of this compound could be located in the public domain. Information regarding the specific cell lines, assay formats (e.g., reporter gene assays, western blotting), and experimental conditions used to determine the inhibitory activity of this compound is not available.

Signaling Pathways and Mechanism of Action

The available information identifies this compound as a "HIF-1 inhibitor". However, the precise mechanism of action is not described in publicly accessible sources. The HIF-1 signaling pathway is complex, offering multiple points for potential inhibition.

Hypothetical HIF-1 Signaling Pathway and Points of Inhibition

The following diagram illustrates a generalized HIF-1 signaling pathway and highlights potential mechanisms through which an inhibitor like this compound might act. The specific target of this compound within this pathway is currently unknown.

References

An In-depth Technical Guide on the Discovery and Initial Characterization of HIF-1 Inhibitors

A Note on the Topic: Initial searches for a specific molecule designated "HIF1-IN-3" did not yield publicly available information. It is possible that this is an internal compound name, a misnomer, or a very recent discovery not yet detailed in scientific literature. Therefore, this guide will provide a comprehensive overview of the discovery and initial characterization of Hypoxia-Inducible Factor 1 (HIF-1) inhibitors, using established examples to illustrate the processes and data involved. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Hypoxia-Inducible Factor 1 (HIF-1)